molecular formula C6H7IN2 B3045793 3-Iodo-2-(methylamino)pyridine CAS No. 113975-23-8

3-Iodo-2-(methylamino)pyridine

Cat. No. B3045793
CAS RN: 113975-23-8
M. Wt: 234.04 g/mol
InChI Key: MVFOZPUJBFFGFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Iodo-2-(methylamino)pyridine is C6H7IN2, and its molecular weight is 234.04 g/mol . The InChI code for this compound is 1S/C6H7IN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C . It is soluble in organic solvents such as dimethyl sulfoxide and methanol.

Scientific Research Applications

Radiosynthesis and PET Imaging

3-Iodo-2-(methylamino)pyridine derivatives, such as 11C-PBB3, are significant in clinical research for their use in PET (Positron Emission Tomography) imaging. 11C-PBB3 is particularly useful for imaging tau pathology in the human brain. The process involves radiosynthesis, photoisomerization, and analysis of biodistribution and metabolism in vivo, indicating its clinical utility in diverse PET facilities (Hashimoto et al., 2014).

Halogen Substitution and Chemical Synthesis

The compound has utility in chemical synthesis, particularly in halogen shuffling in pyridines. For instance, a study demonstrated site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, showcasing its potential in the synthesis of various chemical structures (Mongin et al., 1998).

Photochemistry Studies

In photochemistry, 2-(methylamino)pyridine showcases interesting behaviors, such as amino-imino tautomerism and rotational isomerism, when studied in low-temperature argon matrices. This highlights its potential in understanding photoreactive processes and molecular dynamics (Akai et al., 2007).

Synthesis of Organic Compounds

This compound derivatives are instrumental in the synthesis of complex organic compounds. For example, they are used in oxidative cleavage of multiple Csp3-H bonds in pyridin-2-yl acetate derivatives, facilitating the synthesis of 3-(pyridin-2-yl)indolizine skeletons (Wu et al., 2017).

Safety and Hazards

3-Iodo-2-(methylamino)pyridine is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-iodo-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFOZPUJBFFGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554997
Record name 3-Iodo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113975-23-8
Record name 3-Iodo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L round bottom flask was charged with 2-fluoro-3-iodopyridine (27.0 g, 121 mmol) and 500 mL of 40% aqueous solution of methylamine. This was stirred at reflux for 4 h before being cooled to ambient temperature. The product was extracted with dichloromethane. Evaporation of the dichloromethane gave 3-iodo-N-methylpyridin-2-amine (26.8 g, 95% yield).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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